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Compound Name: Benzylamine hydrobromide

CAS No.: 37488-40-7

Cat. No.: B1252886 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of Benzylamine Hydrobromide

Introduction
Benzylamine hydrobromide (C₇H₁₀BrN), a primary amine salt with a molecular weight of

approximately 188.07 g/mol , serves as a crucial building block and precursor in various fields,

including pharmaceutical synthesis and materials science.[1][2] Its structural integrity and purity

are paramount for the successful outcome of these processes. Consequently, a thorough

analytical characterization is essential. This guide provides a comprehensive overview of the

core spectroscopic techniques used to elucidate the structure and confirm the identity of

benzylamine hydrobromide, written from the perspective of a senior application scientist.

The purpose of this document is to offer researchers, scientists, and drug development

professionals a detailed reference for the spectral analysis of this compound. We will delve into

the principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not just

the data itself, but the causality behind the spectral features and the self-validating protocols for

acquiring reliable data.

Molecular Structure and Spectroscopic Correlation
Benzylamine hydrobromide is an ionic compound consisting of the benzylammonium cation

([C₆H₅CH₂NH₃]⁺) and a bromide anion (Br⁻). This ionic nature profoundly influences its

spectroscopic properties compared to its free base, benzylamine.
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Infrared (IR) Spectroscopy will identify the key functional groups, particularly the vibrations

associated with the ammonium group (N-H⁺) and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy will map the chemical environment of

each proton (¹H NMR) and carbon (¹³C NMR) atom, providing definitive structural

confirmation.

Mass Spectrometry (MS) will determine the mass-to-charge ratio of the molecule, which for a

salt, typically involves analyzing the cationic portion.

Caption: Structure of Benzylamine Hydrobromide.

Infrared (IR) Spectroscopy
Principles of the Technique

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of its chemical bonds (stretching, bending). The frequency of the absorbed radiation

is specific to the type of bond and its molecular environment, allowing for the identification of

functional groups.

Interpretation of the Benzylammonium Hydrobromide Spectrum

The IR spectrum of an amine salt is distinct from its free base form. The protonation of the

amine group to form an ammonium ion results in characteristic absorptions.

N-H⁺ Stretching: The most prominent feature is a very broad and strong absorption

envelope, typically spanning from 3200 to 2800 cm⁻¹.[3] This is due to the symmetric and

asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group. Its breadth is a result

of extensive hydrogen bonding in the solid state.

C-H Stretching: Aliphatic C-H stretches from the methylene (-CH₂-) group appear just below

3000 cm⁻¹, often superimposed on the broad N-H⁺ envelope.[3] Aromatic C-H stretches are

typically weaker and appear just above 3000 cm⁻¹.

N-H⁺ Bending: The ammonium group also exhibits characteristic bending (scissoring)

vibrations, which appear in the 1620-1560 cm⁻¹ region.[4][5]
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Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the

benzene ring give rise to several sharp bands in the 1600-1450 cm⁻¹ region.

Summary of Key IR Absorptions

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

N-H⁺ Stretch (Ammonium) 3200 - 2800 Strong, Very Broad

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aliphatic C-H Stretch 3000 - 2850 Medium

N-H⁺ Bend 1620 - 1560 Medium

Aromatic C=C Ring Stretch 1600 - 1450 Medium to Strong, Sharp

Experimental Protocol: Acquiring an FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, rapid technique for analyzing solid samples

with minimal preparation.[6]
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Caption: Workflow for FTIR-ATR Analysis.

Step-by-Step Methodology:
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Crystal Cleaning: Ensure the ATR diamond or zinc selenide crystal is impeccably clean.

Wipe with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.[7]

Background Scan: Perform a background scan with the clean, empty crystal. This is crucial

as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

Sample Application: Place a small amount of benzylamine hydrobromide powder directly

onto the center of the ATR crystal. Only a few milligrams are needed.

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the

crystal. Consistent and sufficient pressure is key for a high-quality, reproducible spectrum.[7]

Sample Scan: Acquire the sample spectrum. The instrument will automatically ratio the

sample scan against the stored background scan to produce the final absorbance spectrum.

Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles of the Technique

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of

a compound in solution. It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C).

When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at

specific frequencies. This "chemical shift" (δ), measured in parts per million (ppm), is highly

sensitive to the local electronic environment of the nucleus, allowing for the differentiation of

chemically distinct atoms.[8]

¹H NMR Spectral Data

For benzylamine hydrobromide, a deuterated solvent such as DMSO-d₆ is commonly used.

[9] The spectrum is interpreted based on chemical shift, integration (relative number of

protons), and multiplicity (splitting pattern).
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Aromatic (C₆H₅-) ~7.4 - 7.6 Multiplet (m) 5H

Protons on the

benzene ring are

in a complex

environment,

appearing

downfield due to

aromatic ring

current effects.

Benzylic (-CH₂-) ~4.0
Singlet (s) or

Broad Singlet
2H

These protons

are adjacent to

the electron-

withdrawing

ammonium

group, causing a

significant

downfield shift

compared to

neutral

benzylamine.

Ammonium (-

NH₃⁺)

~8.3 - 8.6 Broad Singlet (br

s)

3H The protons on

the nitrogen are

acidic and

undergo rapid

chemical

exchange,

resulting in a

broad signal.

This signal will

disappear upon

adding a drop of

D₂O to the NMR

tube, a key

diagnostic test
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for exchangeable

protons.[10]

¹³C NMR Spectral Data

¹³C NMR requires higher sample concentrations due to the low natural abundance of the ¹³C

isotope.[8][11] The spectrum is typically proton-decoupled, meaning each unique carbon

appears as a single line.

Carbon Chemical Shift (δ, ppm) Rationale

Benzylic (-CH₂-) ~42

This carbon is directly attached

to the electron-withdrawing

nitrogen, causing it to be

deshielded and shifted

downfield.

Aromatic (ipso-C) ~132

The carbon atom directly

attached to the -CH₂NH₃⁺

group.

Aromatic (ortho/meta-C) ~129
The four ortho and meta

carbons of the benzene ring.

Aromatic (para-C) ~128
The para carbon of the

benzene ring.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is fundamental to acquiring a high-quality NMR spectrum.[8]
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Caption: Workflow for NMR Sample Preparation.
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Step-by-Step Methodology:

Weigh Sample: Accurately weigh the required amount of benzylamine hydrobromide. For a

standard high-field NMR spectrometer, 1-5 mg is sufficient for ¹H NMR, while 5-30 mg is

typically needed for ¹³C NMR.[8]

Select Solvent: Choose an appropriate deuterated solvent in which the sample is soluble.

DMSO-d₆ is a common choice for amine salts.[9][11]

Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to a small vial

containing the sample. Gently vortex or swirl to dissolve completely.

Filter and Transfer: To remove any particulate matter that could degrade spectral resolution,

filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into

a clean, dry NMR tube.[12]

Cap and Mix: Securely cap the NMR tube and gently invert it several times to ensure the

solution is homogeneous.

Analysis: Wipe the outside of the tube clean and place it into the NMR spectrometer for

analysis.

Mass Spectrometry (MS)
Principles of the Technique

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio (m/z). For pre-ionized, non-volatile compounds like

benzylamine hydrobromide, electrospray ionization (ESI) is the method of choice. In ESI-MS,

the sample in solution is sprayed through a high-voltage needle, creating an aerosol of charged

droplets. As the solvent evaporates, the charge density on the droplets increases until ions are

ejected into the gas phase and guided into the mass analyzer.

Interpretation of the Benzylamine Hydrobromide Mass Spectrum

It is critical to understand that the mass spectrum of a salt does not show the mass of the entire

ionic compound. Instead, it reveals the mass of the individual ions.
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Cation Detection (Positive Ion Mode): In positive ion mode, ESI-MS will detect the

benzylammonium cation. However, it is most common to observe the cation as its neutral

free base, benzylamine, with a proton added back by the instrument's conditions or by

abstracting a proton from the solvent. The primary observed species will be the protonated

free base, [C₆H₅CH₂NH₂ + H]⁺.

Molecular Ion of Free Base: The molecular weight of the free base, benzylamine (C₇H₉N), is

107.15 g/mol .[13][14] Therefore, the expected molecular ion peak [M+H]⁺ will appear at m/z

≈ 108.1.

Fragmentation: The most characteristic fragmentation pathway for alkylamines is α-

cleavage, where the C-C bond nearest the nitrogen atom is broken.[15] For benzylamine,

this would involve cleavage of the bond between the phenyl ring and the benzylic carbon,

though loss of NH₃ is also possible. The dominant fragment is often the tropylium cation at

m/z 91.

Summary of Expected MS Peaks (ESI, Positive Mode)

m/z Identity

~108.1 [M+H]⁺ (Protonated Benzylamine)

~91.1 [C₇H₇]⁺ (Tropylium Cation Fragment)

Safety and Handling
Benzylamine hydrobromide and its related compounds should be handled with appropriate

care. It is classified as a skin and eye irritant.[2] Always wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a

well-ventilated area or a fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS)

for complete handling and disposal information.[16][17]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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